molecular formula C8H8F3N3O2S B2890475 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid CAS No. 2402829-05-2

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid

Cat. No.: B2890475
CAS No.: 2402829-05-2
M. Wt: 267.23
InChI Key: YQXUPZLVKKEVNG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid is a compound that combines the structural features of a thiazole ring with a dimethylamino group and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile typically involves the reaction of appropriate thiazole precursors with dimethylamine and cyanide sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction. The trifluoroacetic acid component can be introduced through subsequent reactions involving trifluoroacetic anhydride or trifluoroacetic acid itself.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.

Scientific Research Applications

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Dimethylamino Compounds: Compounds like dimethylaminoethanol and dimethylaminopyridine contain the dimethylamino group.

    Trifluoroacetic Acid Derivatives: Compounds such as trifluoroacetic anhydride and trifluoroacetamide contain the trifluoroacetic acid moiety.

Uniqueness

2-(Dimethylamino)-1,3-thiazole-5-carbonitrile is unique due to the combination of its structural features, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require precise control over chemical reactions and interactions.

Properties

IUPAC Name

2-(dimethylamino)-1,3-thiazole-5-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.C2HF3O2/c1-9(2)6-8-4-5(3-7)10-6;3-2(4,5)1(6)7/h4H,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXUPZLVKKEVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(S1)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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